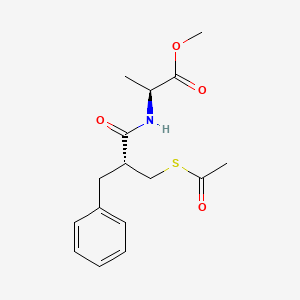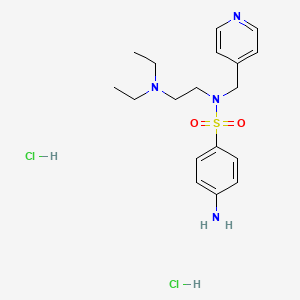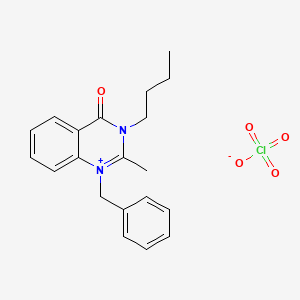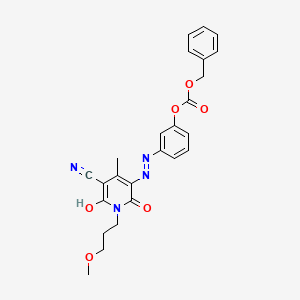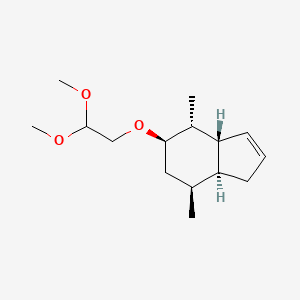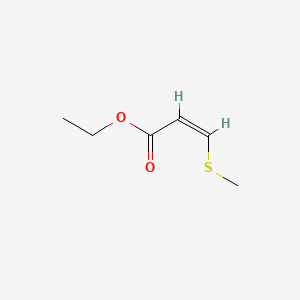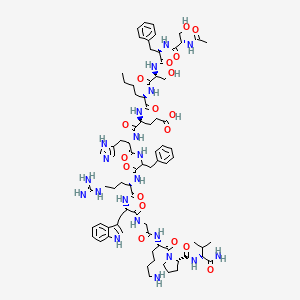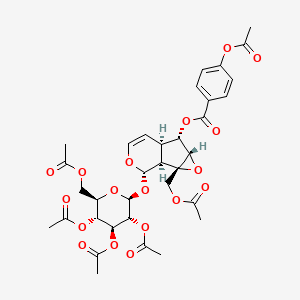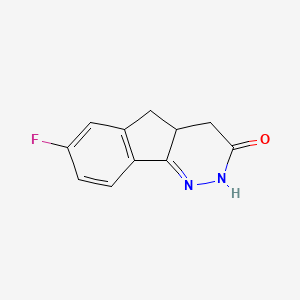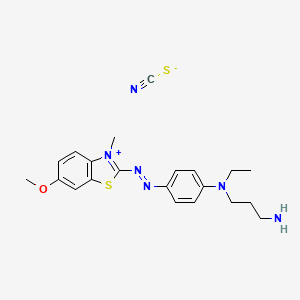
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy, methyl, and phenylazo groups, as well as a dithiocyanate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction between the benzothiazole derivative and a diazonium salt derived from aniline.
Quaternization and Counterion Exchange: The final step involves the quaternization of the amino group with ethyl iodide, followed by the exchange of the iodide counterion with dithiocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or ethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the azo group, potentially leading to amines.
Substitution: Substituted benzothiazole derivatives with modified functional groups.
Applications De Recherche Scientifique
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The dithiocyanate counterion may also play a role in modulating the compound’s overall activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, chloride
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, bromide
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, iodide
Uniqueness
The uniqueness of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate lies in its dithiocyanate counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and iodide counterparts. This includes differences in solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
120448-00-2 |
|---|---|
Formule moléculaire |
C21H26N6OS2 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
N'-ethyl-N'-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]propane-1,3-diamine;thiocyanate |
InChI |
InChI=1S/C20H26N5OS.CHNS/c1-4-25(13-5-12-21)16-8-6-15(7-9-16)22-23-20-24(2)18-11-10-17(26-3)14-19(18)27-20;2-1-3/h6-11,14H,4-5,12-13,21H2,1-3H3;3H/q+1;/p-1 |
Clé InChI |
RZHQCUWOUJCRHX-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCCN)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
